molecular formula C19H23BrN2O3S B4889216 N~2~-(4-bromophenyl)-N~1~-(sec-butyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-(4-bromophenyl)-N~1~-(sec-butyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No. B4889216
M. Wt: 439.4 g/mol
InChI Key: OTYAHJDJTDGBAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(4-bromophenyl)-N~1~-(sec-butyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. This compound belongs to the class of compounds known as nitric oxide (NO) donors, which have been shown to have a wide range of biological effects.

Mechanism of Action

N~2~-(4-bromophenyl)-N~1~-(sec-butyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 41-2272 works by releasing nitric oxide (NO) in the body. NO is a potent vasodilator, which means that it relaxes the smooth muscle cells in blood vessels, causing them to widen and allowing more blood to flow through. This, in turn, reduces blood pressure and improves blood flow to vital organs, such as the lungs.
Biochemical and Physiological Effects:
N~2~-(4-bromophenyl)-N~1~-(sec-butyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 41-2272 has a wide range of biochemical and physiological effects. In addition to its vasodilatory effects, it has been shown to have anti-inflammatory properties and to inhibit the proliferation of smooth muscle cells. It has also been shown to improve endothelial function, which is important for maintaining healthy blood vessels.

Advantages and Limitations for Lab Experiments

One of the main advantages of N~2~-(4-bromophenyl)-N~1~-(sec-butyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 41-2272 for lab experiments is that it is a well-characterized compound with a known mechanism of action. This makes it a useful tool for studying the effects of NO on various biological systems. However, one limitation is that it can be difficult to work with due to its low solubility in water.

Future Directions

There are several future directions for research on N~2~-(4-bromophenyl)-N~1~-(sec-butyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 41-2272. One area of interest is in the treatment of other conditions that are characterized by impaired endothelial function, such as diabetes and atherosclerosis. Another area of interest is in the development of more potent and selective NO donors that can be used to target specific biological pathways. Finally, there is also interest in the development of new drug delivery systems that can improve the solubility and bioavailability of N~2~-(4-bromophenyl)-N~1~-(sec-butyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 41-2272 and other NO donors.

Synthesis Methods

The synthesis of N~2~-(4-bromophenyl)-N~1~-(sec-butyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 41-2272 involves several steps, including the reaction of 4-bromobenzylamine with sec-butylamine to form N~2~-(4-bromobenzyl)-N~1~-(sec-butyl)guanidine. This compound is then reacted with p-toluenesulfonyl chloride to form N~2~-(4-bromobenzyl)-N~1~-(sec-butyl)-N~2~-[(4-methylphenyl)sulfonyl]guanidine. The final step involves the reaction of this compound with glycine to form N~2~-(4-bromophenyl)-N~1~-(sec-butyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 41-2272.

Scientific Research Applications

N~2~-(4-bromophenyl)-N~1~-(sec-butyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 41-2272 has been extensively studied in scientific research for its potential therapeutic applications. One of the most promising areas of research is in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the lungs. N~2~-(4-bromophenyl)-N~1~-(sec-butyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 41-2272 has been shown to dilate blood vessels in the lungs, which can help to reduce blood pressure and improve oxygenation.

properties

IUPAC Name

2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-butan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O3S/c1-4-15(3)21-19(23)13-22(17-9-7-16(20)8-10-17)26(24,25)18-11-5-14(2)6-12-18/h5-12,15H,4,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYAHJDJTDGBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN(C1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-butan-2-ylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.